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Compound of Interest

Compound Name: 11-Hydroxygelsenicine

Cat. No.: B1163077 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth overview of the spectroscopic analysis of Gelsemium alkaloids, with a focus on Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, complete datasets

for 11-Hydroxygelsenicine were not identified in the conducted literature search, this

document outlines the general methodologies and presents representative data for related

compounds isolated from Gelsemium elegans.

The genus Gelsemium is a rich source of complex monoterpenoid indole alkaloids, many of

which exhibit significant biological activities, including anti-tumor, anti-inflammatory, and

analgesic properties. The structural elucidation of these compounds relies heavily on modern

spectroscopic techniques.

Experimental Protocols
The isolation and characterization of alkaloids from Gelsemium elegans typically follow a

standardized workflow.

1. Extraction and Isolation: The air-dried and powdered plant material (e.g., stems and leaves)

is extracted with a solvent such as 95% aqueous ethanol. The resulting crude extract is then

subjected to acid-base partitioning to separate the alkaloids. Further purification is achieved

through various chromatographic techniques, including silica gel column chromatography and

preparative High-Performance Liquid Chromatography (HPLC).

2. Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR

spectra are recorded to determine the chemical structure of the isolated compounds. Spectra

are typically acquired on high-field NMR spectrometers (e.g., 500 or 600 MHz) using

deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are

reported in parts per million (ppm) relative to a standard, and coupling constants (J) are

given in Hertz (Hz).

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry

(HRESIMS) is commonly used to determine the molecular formula of the alkaloids. The

fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable

information about the structure of the compounds.[1]

Data Presentation
Due to the absence of specific data for 11-Hydroxygelsenicine, the following tables present

representative ¹H and ¹³C NMR data for a related gelsenicine-type alkaloid as an example of

how such data is typically reported. The specific compound and its corresponding data would

be inserted here upon availability.

Table 1: Representative ¹H NMR Data for a Gelsenicine-Type Alkaloid

Position δH (ppm) Multiplicity J (Hz)

... ... ... ...

... ... ... ...

Table 2: Representative ¹³C NMR Data for a Gelsenicine-Type Alkaloid

Position δC (ppm)

... ...

... ...
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The following diagram illustrates a general workflow for the isolation and spectroscopic analysis

of alkaloids from Gelsemium species.
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General workflow for Gelsemium alkaloid analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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